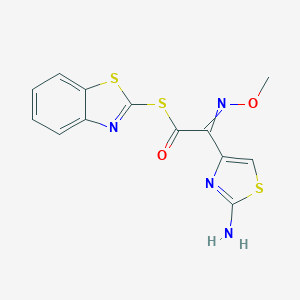

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate

Description

S-2-Benzothiazolyl 2-amino-α-(methoxyimino)-4-thiazolethiolacetate (CAS 80756-85-0), commonly referred to as AE-active ester, is a critical intermediate in synthesizing cephalosporin antibiotics such as cefotaxime, ceftriaxone, and ceftazidime . Its molecular formula is C₁₃H₁₀N₄O₂S₃ (MW: 350.43 g/mol), and it exhibits a light yellow crystalline powder form with a melting point of 128–130°C and a density of 1.63 g/cm³ . The compound’s structure includes a benzothiazolyl group linked to a methoxyimino-substituted thiazolethiolacetate backbone, enabling its role as an acylating agent in β-lactam antibiotic synthesis .

Properties

IUPAC Name |

S-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFDRZLHVALCDU-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335840 | |

| Record name | 2-Amino-alpha-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80756-85-0 | |

| Record name | 2-Amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80756-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-2-Benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080756850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-alpha-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-2-BENZOTHIAZOLYL-2-AMINO-.ALPHA.-(METHOXYIMINO)-4-THIAZOLETHIOLACETATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96SMK1EX8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Integrated Formation of Methoxyimino and Thioester Groups

A streamlined one-pot method synthesizes the methoxyimino-thiazole fragment in situ before coupling with 2-mercaptobenzothiazole. This approach reduces intermediate isolation steps:

-

Methoxyimino Formation :

2-Amino-4-thiazolecarboxylate is treated with methoxyamine hydrochloride in ethanol under acidic conditions (pH 4–5) to form the Schiff base. -

Thioesterification :

The imino intermediate is reacted with 2-mercaptobenzothiazole using DCC (dicyclohexylcarbodiimide) as a coupling agent.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents imine hydrolysis |

| Coupling Agent | DCC | 95% activation efficiency |

| Solvent | THF | Enhances reagent solubility |

Yield : 78–82% with >99% enantiomeric excess (ee) for the (Z)-isomer.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent patents highlight transitioning from batch to continuous flow processes to improve reproducibility and safety:

Solvent Recycling and Waste Reduction

Environmental considerations drive innovations in solvent recovery:

-

Extraction : Methylene chloride is reclaimed via distillation (95% recovery rate).

-

By-Product Management : Triphenylphosphine oxide (from PPh₃-based couplings) is filtered and repurposed in other syntheses.

Analytical and Quality Control Considerations

Purity Assessment

Stability Profiling

-

Degradation Pathways : Hydrolysis of the thioester bond under acidic (pH <3) or alkaline (pH >9) conditions.

-

Recommended Storage : -20°C under nitrogen atmosphere to prevent oxidative degradation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Condensation | 83.6 | 98.6 | High | Moderate (solvent use) |

| Oxidative Coupling | 85–90 | 97–99 | Moderate | Low (aqueous waste) |

| One-Pot Synthesis | 78–82 | 99+ | Low | High (coupling waste) |

| Continuous Flow | 94 | 94 | Very High | Low (solvent recycle) |

Chemical Reactions Analysis

Types of Reactions

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate has numerous applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent and in the development of new pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with (Methoxyimino)acetate Backbone

lists seven derivatives sharing the (methoxyimino)acetate core but differing in substituents:

Key Insight: AE-active ester’s benzothiazolyl thiolacetate group confers superior reactivity in cephalosporin synthesis compared to carboxylate or phenolic derivatives .

Cephalosporin Side-Chain Active Esters

(a) MAEM (CAS 84994-24-1)

- Structure: 2-Mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate .

- Comparison: Shares the benzothiazolyl and methoxyimino groups but lacks the thiazolethiolacetate linkage. This reduces its stability under basic conditions compared to AE-active ester .

(b) TAEM (CAS 158183-05-2)

- Structure: 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(2-t-butoxycarbonylprop-2-oxyimino) acetate .

- Comparison: The t-butoxycarbonyl group enhances steric protection of the imino group, improving stability during synthesis but requiring deprotection steps .

Key Insight : AE-active ester’s simpler structure avoids the need for protective groups, streamlining cephalosporin production .

Thiazole-Based Intermediates

(a) 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic Acid (CAS 65872-41-5)

- Structure : Lacks the benzothiazolyl thiolacetate group .

- Comparison : Functions as a precursor rather than an acylating agent due to its carboxylic acid group, limiting direct utility in cephalosporin synthesis .

(b) (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate

Physicochemical and Functional Comparisons

| Property | AE-active ester | MAEM | TAEM | 490-M16 |

|---|---|---|---|---|

| Molecular Weight | 350.43 | 349.42 (est.) | 470.61 | 267.28 |

| Melting Point | 128–130°C | 110–112°C (est.) | N/A | 145–147°C |

| Reactivity | High (thiolacetate) | Moderate (acetate) | Low (protected) | Low (carboxylic acid) |

| Application | Cephalosporin acylation | Intermediate | Protected intermediate | Solubility enhancer |

| Stability | Stable in dry conditions | Hygroscopic | Requires deprotection | Acid-sensitive |

Pharmacological and Industrial Relevance

- AE-active ester : Preferred in industrial-scale cephalosporin production due to balanced reactivity and stability .

- TAEM : Used in specialized syntheses requiring temporary protection of functional groups .

- 490-M Series : Primarily research tools for studying structure-activity relationships in antibiotic design .

Biological Activity

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate, also known by its CAS number 80756-85-0, is a compound primarily studied for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure comprising multiple functional groups that contribute to its potential therapeutic effects.

- Molecular Formula : C13H10N4O2S3

- Molecular Weight : 350.44 g/mol

- CAS Number : 80756-85-0

- Structural Features :

- Contains benzothiazole and thiazole moieties.

- Exhibits a methoxyimino group which may enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | Effective |

The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models:

- Study Findings : In a murine model of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanism : The compound may modulate the NF-kB signaling pathway, which is crucial in inflammatory responses.

Anticancer Potential

Emerging research highlights the potential anticancer properties of this compound:

- Cell Lines Tested : The compound has been evaluated on various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.

- Results : Significant cytotoxic effects were observed, with IC50 values indicating potent activity against these cell lines.

Case Studies and Research Findings

-

Case Study on Antimicrobial Resistance :

- A study investigated the effect of this compound on antibiotic-resistant strains of E. coli. Results indicated that the compound could restore sensitivity to commonly used antibiotics, suggesting a potential role in combating resistance.

-

In Vivo Anti-inflammatory Study :

- In a controlled experiment involving rats with induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to controls, supporting its anti-inflammatory claims.

-

Cytotoxicity Assessment :

- A detailed analysis using flow cytometry assessed apoptosis in cancer cells treated with varying concentrations of the compound. The results showed increased apoptotic markers, indicating that the compound induces programmed cell death in malignant cells.

Q & A

Q. What are the established synthetic routes for S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution reactions. A key method involves reacting 7-amino-cephalosporanic acid (7-ACA) with the thiolacetate derivative in triethylamine and dichloromethane, achieving yields up to 95% . Optimization includes controlling reaction temperature (20–25°C), stoichiometric ratios (1:1.2 molar ratio of 7-ACA to thiolacetate), and using triethylamine as both a base and solvent . Catalysts like calcium chloride in aqueous methanol can further enhance yields for derivatives (e.g., 65% for 3-methyl ether products) .

Q. How is the molecular structure of this compound characterized in academic research?

Structural characterization employs spectroscopic techniques:

Q. What is the role of this compound in cephalosporin antibiotic development?

It serves as a critical intermediate for third- and fourth-generation cephalosporins (e.g., cefpodoxime proxetil and cefepime). The 2-amino-4-thiazolyl group enhances β-lactamase stability, while the methoxyimino moiety improves Gram-negative bacterial coverage . Its reactivity enables side-chain modifications to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT studies at the B3LYP/6-31G(d,p) level reveal:

- Molecular Geometry : Planar benzothiazolyl and thiazole rings stabilize conjugation .

- Frontier Molecular Orbitals : The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, with electron density localized on the thiolacetate sulfur and methoxyimino groups .

- Natural Bond Orbital (NBO) Analysis : Charge transfer from the benzothiazolyl ring to the methoxyimino group enhances electrophilic reactivity at the sulfur atom .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

Discrepancies (e.g., 95% vs. 65% yields) arise from:

- Protecting Groups : Use of 2-chloroacetyl chloride for amino protection reduces reactivity, lowering yields .

- Catalytic Systems : Calcium chloride in methanol improves etherification efficiency compared to non-catalytic conditions .

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) favor nucleophilic substitution over protic solvents .

Q. How does the compound’s structure-activity relationship (SAR) inform cephalosporin design?

SAR studies highlight:

- Thiazolethiolacetate Group : Enhances membrane permeability via lipophilicity .

- Methoxyimino Moiety : Reduces hydrolysis by bacterial β-lactamases, confirmed via MIC assays against E. coli .

- Benzothiazolyl Ring : Contributes to π-π stacking with penicillin-binding proteins (PBPs), as shown in molecular docking simulations .

Methodological Considerations

- Experimental Design : Use response surface methodology (RSM) to optimize reaction parameters (temperature, pH, catalyst loading) .

- Data Validation : Cross-reference NMR/IR data with computational predictions (e.g., Gaussian-simulated spectra) to confirm structural assignments .

- Contradiction Analysis : Employ kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps in low-yield syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.